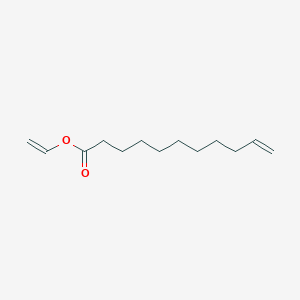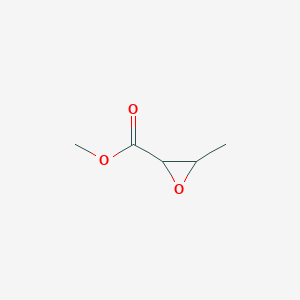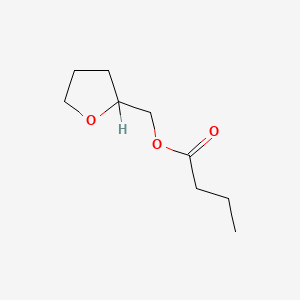
2-Phenyladamantan-2-ol
Descripción general
Descripción
2-Phenyladamantan-2-ol, also known as 2-Phenyl-2-adamantanol or PAA, is an organic compound with the molecular formula C16H20O. It has a molecular weight of 228.33 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H20O and a molecular weight of 228.33 g/mol . No further physical and chemical properties were found in the papers retrieved.
Aplicaciones Científicas De Investigación
Infrared Spectroscopy
2-Phenyladamantan-2-ol (PA2) has been studied for its behavior in polarized FTIR-spectra. The research found that the OH groups in PA2 are involved in weak O-H...O hydrogen bonds. Hydrogen bond vibrations were identified and discussed in relation to the selection rules and the oriented gas model approximation. This research contributes to the understanding of molecular interactions and bonding in such compounds (Baran, Hnat, Lutz, & Maas, 1990).
Biochemical Characterization
A study on the biochemical characterization and homology modeling of Methylbutenol Synthase has implications for understanding the evolution of hemiterpene synthase in plants. This research, although not directly on this compound, provides insights into the broader field of terpene synthesis and the structural considerations that guide these biochemical pathways (Gray, Breneman, Topper, & Sharkey, 2011).
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical properties. The structural and optical characterization of a related compound, 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, was analyzed, which can provide comparative insights into the properties of this compound. This research highlights the potential applications of such compounds in optoelectronics and photonics (Sreenath, Joe, & Rastogi, 2018).
Palladium Catalysis
Research into the regioselective arylation reactions of biphenyl-2-ols, naphthols, and benzylic compounds with aryl halides under palladium catalysis offers insights into the potential chemical transformations of this compound. This study provides a foundational understanding of how such compounds can be chemically modified and used in various syntheses (Satoh, Inoh, Kawamura, Kawamura, Miura, & Nomura, 1998).
Metabolic Engineering
In the context of metabolic engineering, a study on Saccharomyces cerevisiae for the production of 2-phenylethanol via the Ehrlich pathway provides relevant insights. Although this is not directly on this compound, understanding the production of related compounds in yeast models can offer valuable information on the metabolic pathways and engineering strategies applicable to this compound (Kim, Cho, & Hahn, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a derivative of adamantane, a class of compounds known for their potential in the design of complex molecules for studying biological activity . .
Biochemical Pathways
Adamantane derivatives have been used in the synthesis of biologically active structures , suggesting that they may interact with various biochemical pathways.
Result of Action
Given its potential as a subject for studying biological activity , it may have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
2-phenyladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-16(13-4-2-1-3-5-13)14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-15,17H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVUOZUVEZBKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341219 | |
| Record name | 2-phenyladamantan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29480-18-0 | |
| Record name | 2-phenyladamantan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-ADAMANTAN-2-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 2-Phenyladamantan-2-ol?
A1: this compound crystallizes in the tetragonal system, specifically within the I41/a space group []. The crystal structure reveals that the molecules form tetramers via intermolecular hydrogen bonds. These tetramers are further held together by van der Waals forces, contributing to the overall stability of the crystal lattice [].
Q2: Are there any spectroscopic studies available on this compound?
A2: While one of the provided abstracts doesn't offer specific data, it highlights the investigation of this compound using Polarized FTIR spectroscopy []. This technique is valuable for understanding the vibrational modes of the molecule and its interactions with polarized light, offering insights into its structural features and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




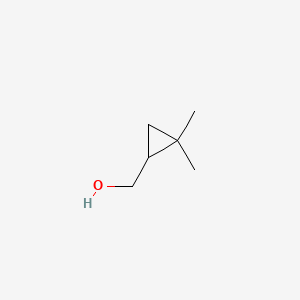
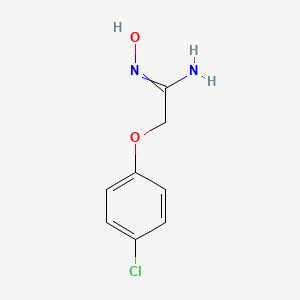


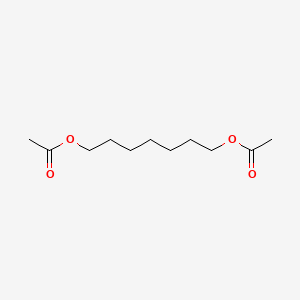


![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)
